molecular formula C12H13BrO B8649711 4-Bromo-2-cyclohex-2-enyl-phenol CAS No. 173537-19-4

4-Bromo-2-cyclohex-2-enyl-phenol

Cat. No.: B8649711
CAS No.: 173537-19-4
M. Wt: 253.13 g/mol
InChI Key: MUCLLWYLRYOGPY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclohex-2-enyl-phenol is a brominated phenolic compound featuring a cyclohexene ring substituted at the ortho position of the phenol group. This structure combines the electron-withdrawing bromine atom with the conjugated cyclohexenyl moiety, influencing its electronic properties, reactivity, and intermolecular interactions.

Properties

CAS No.

173537-19-4

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

4-bromo-2-cyclohex-2-en-1-ylphenol

InChI

InChI=1S/C12H13BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2,4,6-9,14H,1,3,5H2

InChI Key

MUCLLWYLRYOGPY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Findings Reference
4-Bromo-2-cyclohex-2-enyl-phenol (Target) C₁₂H₁₃BrO Cyclohexenyl, Br, phenol Hypothesized planar aromatic ring with conjugated cyclohexene; moderate polarity. N/A
4-Bromo-2-[(2-methoxyphenyl)imino]methyl-phenol C₁₄H₁₂BrNO₂ Methoxy, imino, Br, phenol Enhanced π-conjugation via imino group; used in Schiff base synthesis .
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate C₂₁H₁₉BrFNO₂ Bromophenyl, fluorophenyl, amino, ester Distorted screw-boat cyclohexadiene conformation; N–H⋯O hydrogen bonding stabilizes crystal packing .
trans-2-(4-Bromo-phenyl)-cyclohexanol C₁₂H₁₅BrO Bromophenyl, cyclohexanol (trans stereochemistry) Stereospecific interactions; hydroxyl group enhances hydrogen-bonding capacity .
4-Bromo-2-(2-hydroxyethyl)phenol C₈H₉BrO₂ Hydroxyethyl, Br, phenol Increased hydrophilicity; potential for polymer or surfactant applications .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyethyl derivative (C₈H₉BrO₂) exhibits higher water solubility compared to the cyclohexenyl analog due to the polar hydroxyethyl group . Methoxy and imino substituents (e.g., in ) reduce solubility in polar solvents but enhance thermal stability via extended conjugation.
  • Conformational Flexibility: Cyclohexenyl/cyclohexadiene rings (as in ) adopt non-planar conformations (e.g., screw-boat) with dihedral angles >75°, influencing packing efficiency and crystallinity .

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